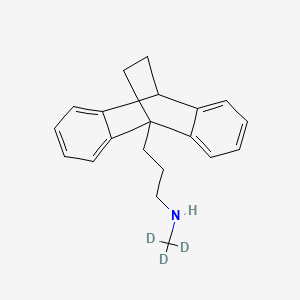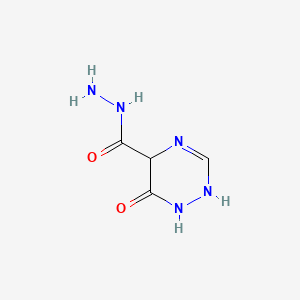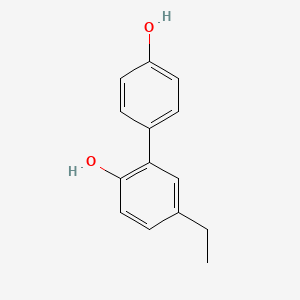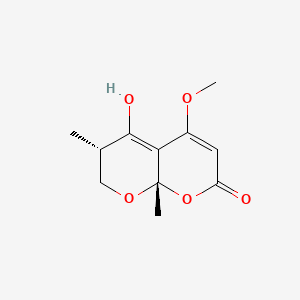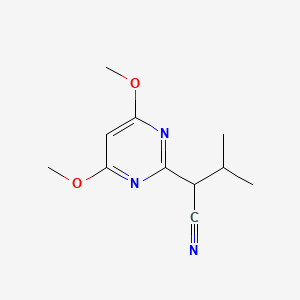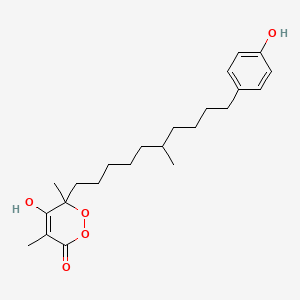
Plakinidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakinidone is a natural product found in Plakortis angulospiculatus with data available.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- Structural Reassignment : Plakinidone was initially misidentified as a perlactone but later reassigned as a five-membered lactone. This structural revision was made after a detailed analysis of mass spectrometry data and air oxidation impacts. This structural reassignment is critical for understanding this compound's chemical nature and potential applications (Xu, Tan, & Wu, 2015).
Biological Activity and Potential Applications
- Antimicrobial Potential : this compound analogues were isolated and characterized from the sponge consortium Plakortis symbiotica-Xestospongia deweerdtae. However, these compounds, including this compound, did not display significant activity against Mycobacterium tuberculosis, suggesting limited antimicrobial potential (Jiménez-Romero et al., 2017).
- Absolute Configuration and Derivatives : Further research on this compound involved the synthesis of stable derivatives and the use of vibrational and electronic circular dichroism for absolute configuration determination. This research enhances understanding of this compound’s stereochemistry, which is crucial for its potential applications (Jiménez-Romero, Rode, & Rodríguez, 2016).
Pharmacological Insights
- Pyroloacridine Alkaloids : this compound is a member of the pyrroloacridine family, a group of compounds known for various biological activities. Studies on similar compounds have shown cytotoxicity against human cancer cells, suggesting the potential of this compound in cancer research (Ralifo et al., 2007).
Propriétés
Numéro CAS |
137319-23-4 |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.52 |
Nom IUPAC |
5-hydroxy-6-[10-(4-hydroxyphenyl)-6-methyldecyl]-4,6-dimethyl-1,2-dioxin-3-one |
InChI |
InChI=1S/C23H34O5/c1-17(10-6-7-11-19-12-14-20(24)15-13-19)9-5-4-8-16-23(3)21(25)18(2)22(26)27-28-23/h12-15,17,24-25H,4-11,16H2,1-3H3 |
Clé InChI |
NHEHYHZONGMWAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(OOC1=O)(C)CCCCCC(C)CCCCC2=CC=C(C=C2)O)O |
Synonymes |
plakinidone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazolo[4,3:1,5]pyrazolo[3,4-c]pyridazine (9CI)](/img/no-structure.png)
![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)
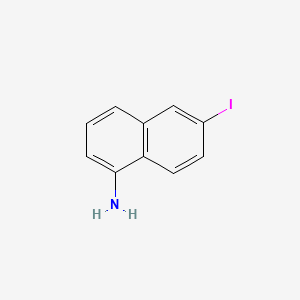
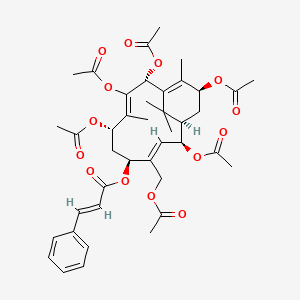
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)

